

# literature review of synthetic methodologies for C2-symmetric diols

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Compound of Interest

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### A Comparative Guide to the Synthesis of C2-Symmetric Diols

For Researchers, Scientists, and Drug Development Professionals

Chiral C2-symmetric diols are pivotal structural motifs in asymmetric synthesis, serving as valuable chiral ligands, auxiliaries, and key building blocks for pharmaceuticals and other biologically active molecules. The stereocontrolled synthesis of these diols is, therefore, of paramount importance. This guide provides a comparative overview of the most prominent synthetic methodologies for preparing C2-symmetric diols, with a focus on experimental data, detailed protocols, and visual representations of the workflows.

# Asymmetric Dihydroxylation of Alkenes: The Sharpless Method

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative. Commercially available premixed reagents, known as AD-mix- $\alpha$  and AD-mix- $\beta$ , contain the osmium catalyst, the chiral ligand [(DHQ)<sub>2</sub>PHAL and (DHQD)<sub>2</sub>PHAL, respectively], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental procedure.[2][3]



### **Performance Data**

The Sharpless AD reaction is known for its high enantioselectivity across a broad range of alkene substrates.

Alkene Substrate	Ligand System	Yield (%)	Enantiomeric Excess (ee, %)	Reference
trans-Stilbene	AD-mix-β	94	≥99	[4]
1-Decene	AD-mix-β	78	97	[4]
α-Methylstyrene	AD-mix-β	95	96	[4]
Methyl trans- cinnamate	AD-mix-β	97	99	[4]

# **Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene**

A detailed experimental protocol for the Sharpless Asymmetric Dihydroxylation of trans-stilbene is as follows:

#### Materials:

- trans-Stilbene
- AD-mix-β
- tert-Butanol
- Water
- Sodium sulfite
- · Ethyl acetate
- Brine



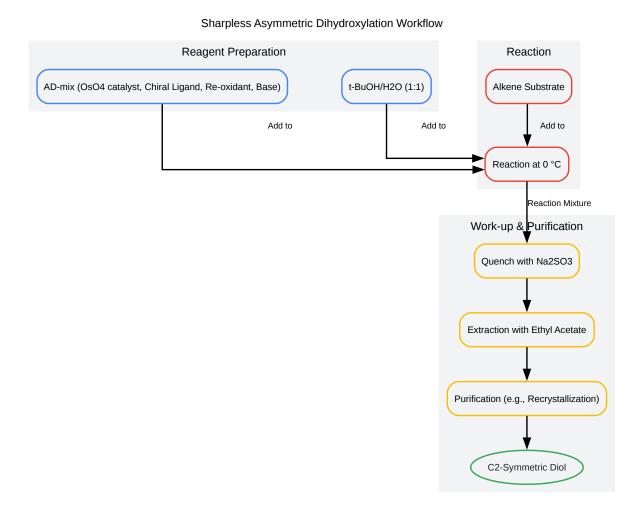
Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask, a mixture of tert-butanol (50 mL) and water (50 mL) is prepared.
- AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear and the aqueous phase is a light yellow.[5]
- The mixture is cooled to 0 °C in an ice bath.
- trans-Stilbene (1 mmol) is added to the cooled mixture.
- The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is stirred at room temperature for 1 hour.
- Ethyl acetate (30 mL) is added, and the layers are separated.
- The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with 2M aqueous potassium hydroxide, then with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield (R,R)-hydrobenzoin.

### **Workflow Diagram**





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Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

# Asymmetric Hydrogenation of Diketones: The Noyori Method



The Noyori asymmetric hydrogenation provides a highly efficient route to C2-symmetric diols through the enantioselective reduction of 1,2-, 1,3-, and 1,4-diketones.[6][7] This method typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, in combination with a hydrogen source.[8] The reaction can be performed as a direct hydrogenation using H<sub>2</sub> gas or as a transfer hydrogenation using a hydrogen donor like isopropanol or formic acid.[9]

### **Performance Data**

Noyori's method is celebrated for its exceptional enantioselectivity and diastereoselectivity, particularly in the synthesis of 1,2- and 1,4-diols.

Diketone Substrate	Catalyst System	Yield (%)	Enantiomeri c Excess (ee, %)	Diastereom eric Ratio (dr)	Reference
Benzil (1,2- diketone)	RuCl <sub>2</sub> [(S)- BINAP]	99	>99	>99:1 (anti)	[10]
1,4-Diphenyl- 1,4- butanedione	RuCl <sub>2</sub> [(S)- BINAP]	98	>99	99:1 (anti)	[10]
2,5- Hexanedione	RuCl <sub>2</sub> [(S)- BINAP]	95	98	98:2 (anti)	[10]
1,3-Diphenyl- 1,3- propanedione	Ru(OTf) INVALID- LINK	94	99	98:2 (syn)	[10]

## **Experimental Protocol: Asymmetric Hydrogenation of Benzil**

A representative experimental protocol for the Noyori asymmetric hydrogenation of benzil is provided below:

Materials:



- Benzil
- [RuCl((S)-BINAP)]<sub>2</sub>·NEt<sub>3</sub>
- Methanol
- Hydrogen gas (H<sub>2</sub>)
- Autoclave

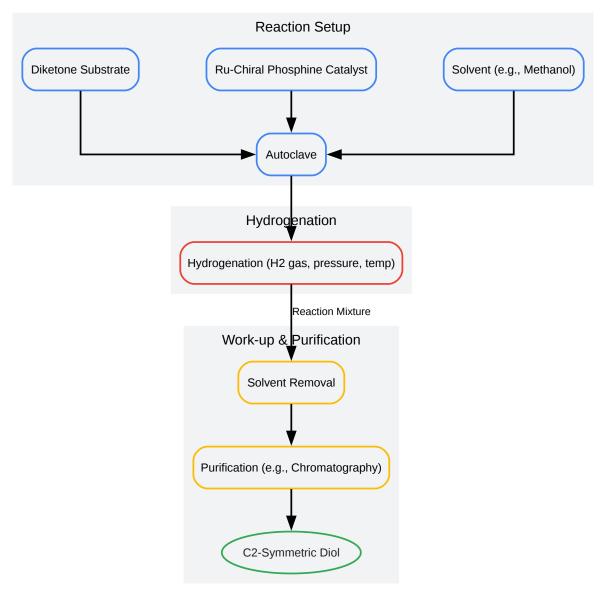
#### Procedure:

- A solution of benzil (1 mmol) in methanol (10 mL) is prepared in a glass liner for an autoclave.
- The catalyst, [RuCl((S)-BINAP)]<sub>2</sub>·NEt<sub>3</sub> (0.001 mmol, S/C = 1000), is added to the solution.
- The glass liner is placed in a stainless-steel autoclave.
- The autoclave is purged with hydrogen gas three times.
- The autoclave is pressurized with hydrogen gas to 10 atm.
- The reaction mixture is stirred at 50 °C for 12 hours.
- After cooling to room temperature, the autoclave is carefully depressurized.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford (R,R)-hydrobenzoin.

### **Workflow Diagram**

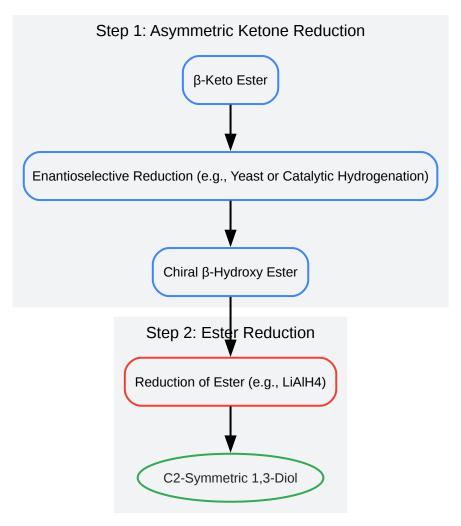


#### Noyori Asymmetric Hydrogenation Workflow



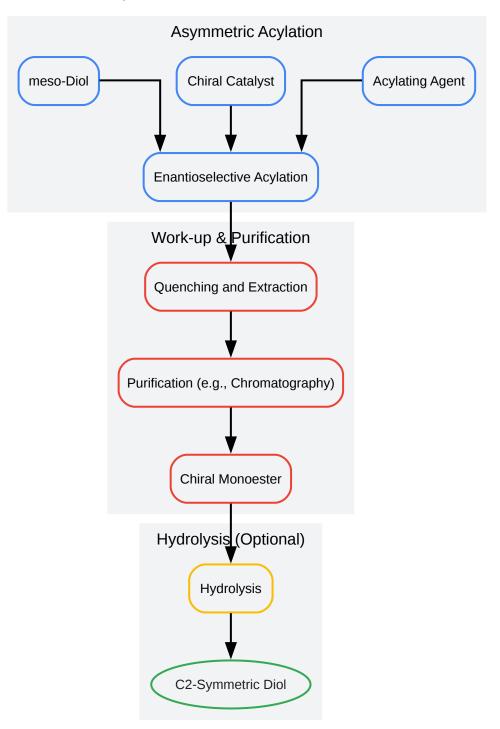


Enantioselective Reduction of  $\beta$ -Keto Ester to 1,3-Diol





### Desymmetrization of a meso-Diol Workflow



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